H-Glu(Met-OH)-OH
Description
Overview of gamma-Glutamylmethionine in Biological Systems
Gamma-Glutamylmethionine is found in a variety of organisms, from microorganisms to plants and animals. In humans, it is recognized as a metabolite. nih.gov This dipeptide is notably present in certain foods, particularly those from the onion family, such as garlic and onions, as well as in legumes like kidney beans, mung beans, and black gram.
The biosynthesis of gamma-Glutamylmethionine is closely tied to the gamma-glutamyl cycle, a key pathway for glutathione (B108866) metabolism. The enzyme gamma-glutamyl transpeptidase (GGT) plays a central role by transferring the gamma-glutamyl group from glutathione to an acceptor amino acid, in this case, methionine. This process is integral to the salvage pathway for glutathione, which is a critical antioxidant in most living cells. mdpi.com
Functionally, gamma-Glutamylmethionine is involved in several cellular processes. It participates in maintaining cellular redox homeostasis by contributing to the recycling of glutathione components. There is also evidence to suggest its involvement in amino acid transport across cellular membranes. pnas.org Furthermore, gamma-Glutamylmethionine and other gamma-glutamyl peptides have been shown to interact with the calcium-sensing receptor (CaSR), suggesting a role in cellular signaling. bohrium.comnih.gov
Below is an interactive data table summarizing the occurrence of gamma-Glutamylmethionine in various food sources.
| Food Source | Scientific Name | Family |
| Onion | Allium cepa | Amaryllidaceae |
| Garlic | Allium sativum | Amaryllidaceae |
| Welsh Onion | Allium fistulosum | Amaryllidaceae |
| Kidney Bean | Phaseolus vulgaris | Fabaceae |
| Mung Bean | Vigna radiata | Fabaceae |
| Black Gram | Vigna mungo | Fabaceae |
| Yellow Wax Bean | Phaseolus vulgaris | Fabaceae |
| Green Bean | Phaseolus vulgaris | Fabaceae |
Historical Context and Significance of Gamma-Glutamyl Dipeptide Studies
Research into gamma-glutamyl dipeptides is intrinsically linked to the discovery and characterization of the gamma-glutamyl cycle and the enzyme gamma-glutamyl transpeptidase (GGT). Early studies in the mid-20th century began to unravel the metabolism of glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). mdpi.com A pivotal moment in this research was the identification of an enzyme capable of cleaving the unique gamma-glutamyl bond of glutathione and transferring the gamma-glutamyl moiety to other amino acids, thus forming various gamma-glutamyl dipeptides. mdpi.com This enzyme was named gamma-glutamyl transpeptidase. mdpi.comfrontiersin.org
The significance of these studies lies in the elucidation of a fundamental biochemical pathway. The gamma-glutamyl cycle was proposed as a mechanism for amino acid transport across cell membranes, a hypothesis that spurred considerable research. pnas.org While the primary role of this cycle is now understood to be glutathione homeostasis and the salvage of its constituent amino acids, the involvement of gamma-glutamyl dipeptides as intermediates remains a key aspect. diff.org These early investigations laid the groundwork for understanding the broader physiological roles of gamma-glutamyl compounds, including their involvement in cellular antioxidant defense systems and detoxification processes. mdpi.commtoz-biolabs.com
Contemporary Research Paradigms in gamma-Glutamylmethionine Biochemistry
Modern research on gamma-Glutamylmethionine has expanded into several specialized areas, leveraging advanced analytical techniques and a deeper understanding of cellular and molecular biology.
One major focus is on the enzymatic synthesis of gamma-glutamyl peptides. Researchers are exploring the use of bacterial gamma-glutamyl transpeptidases as biocatalysts for the efficient production of gamma-Glutamylmethionine and other related dipeptides. acs.org This has potential applications in the food industry, where these compounds are of interest for their flavor-enhancing properties, specifically the "kokumi" sensation, which imparts a sense of richness and complexity to foods. researchgate.netresearchgate.net
Another significant area of contemporary research is the role of gamma-Glutamylmethionine as a biomarker. mtoz-biolabs.com Changes in the levels of this dipeptide in biological fluids may be associated with various physiological and pathological states, including oxidative stress and certain metabolic disorders. mtoz-biolabs.com Advanced analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), are being employed for the precise quantification of gamma-Glutamylmethionine in complex biological samples. mtoz-biolabs.comscispace.compnnl.gov
Furthermore, the interaction of gamma-Glutamylmethionine with cellular receptors, particularly the calcium-sensing receptor (CaSR), continues to be an active area of investigation. bohrium.comnih.gov This interaction suggests that gamma-glutamyl peptides may function as intercellular signaling molecules, modulating various physiological processes. bohrium.comnih.gov Understanding these interactions could provide insights into new therapeutic avenues for conditions related to calcium homeostasis and cellular signaling.
The table below presents a summary of contemporary research areas in gamma-Glutamylmethionine biochemistry.
| Research Area | Focus | Key Findings and Applications |
| Enzymatic Synthesis | Use of bacterial γ-glutamyltransferases (GGTs) for production. | Development of efficient biocatalytic methods for large-scale synthesis; application as a "kokumi" flavor enhancer in the food industry. acs.orgresearchgate.netacs.org |
| Biomarker Discovery | Correlation of γ-Glutamylmethionine levels with physiological and pathological states. | Potential diagnostic and prognostic marker for conditions related to oxidative stress and metabolic diseases. mtoz-biolabs.com |
| Cellular Signaling | Investigation of interactions with receptors like the calcium-sensing receptor (CaSR). | Elucidation of its role as an allosteric modulator and potential intercellular messaging molecule. bohrium.comnih.govacs.org |
| Metabolomics | Analysis of γ-Glutamylmethionine and its metabolites in biological systems. | Insights into glutathione metabolism, redox balance, and methionine utilization in various cellular processes. mtoz-biolabs.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNSKRXMANOPQY-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315153 | |
| Record name | γ-Glutamylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17663-87-5 | |
| Record name | γ-Glutamylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17663-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | γ-Glutamylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Glutamylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 231 °C | |
| Record name | gamma-Glutamylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymatic Production of Gamma Glutamylmethionine
Enzymatic Pathways of gamma-Glutamylmethionine Synthesis
The biosynthesis of gamma-Glutamylmethionine (γ-Glu-Met) is primarily achieved through enzymatic reactions that facilitate the formation of a peptide bond involving the gamma-carboxyl group of a glutamic acid residue and the amino group of methionine. Two key enzymes, Gamma-Glutamyl Transpeptidase (GGT) and Glutaminase (B10826351), are central to these pathways.
Role of Gamma-Glutamyl Transpeptidase (GGT) in gamma-Glutamylmethionine Formation
Gamma-Glutamyl Transpeptidase (GGT) is a membrane-bound enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway involved in the synthesis and degradation of glutathione (B108866) and the transport of amino acids across cell membranes. nih.govyoutube.comwikipedia.org GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, most notably glutathione, to an acceptor. youtube.comwikipedia.org This acceptor can be an amino acid, a peptide, or water. wikipedia.org
In the context of γ-Glu-Met synthesis, GGT facilitates a transpeptidation reaction where the γ-glutamyl group is transferred from a donor to methionine. nih.gov This process is a key step in the glutathione salvage pathway, which allows for the recycling of its constituent amino acids. Bacterial GGTs, such as those from Bacillus subtilis, have been effectively utilized as biocatalysts for the synthesis of various γ-glutamyl peptides, including γ-Glu-Met. acs.org In these enzymatic syntheses, L-glutamine is often used as the γ-glutamyl donor. acs.org The general reaction is as follows:
(5-L-glutamyl)-peptide (e.g., Glutathione) + L-methionine ⇌ peptide + γ-L-glutamyl-L-methionine wikipedia.org
The enzymatic synthesis of γ-Glu-Met using GGT is considered a promising approach for large-scale production, particularly for applications in the food industry.
Glutaminase-Mediated Synthesis of gamma-Glutamyl Peptides, Including gamma-Glutamylmethionine
Glutaminase is another enzyme capable of synthesizing γ-glutamyl peptides through a transpeptidation reaction. L-glutaminase has been successfully applied to produce a wide variety of γ-glutamyl compounds, including γ-Glu-Met. researchgate.netresearchgate.net Similar to GGT, the reaction involves the transfer of a γ-glutamyl group from a donor, typically L-glutamine, to an acceptor amino acid.
Research has demonstrated the use of glutaminase from Bacillus amyloliquefaciens to catalyze the synthesis of kokumi-active γ-glutamyl peptides, including those with methionine. nih.gov While the primary function of glutaminase is the hydrolysis of glutamine to glutamic acid and ammonia, under specific conditions (such as high substrate concentration and controlled pH), the transpeptidation activity is favored. mdpi.com This makes glutaminase a valuable biocatalyst for producing specific dipeptides like γ-Glu-Met. researchgate.netnih.gov
Table 1: Comparison of Enzymatic Synthesis Methods for gamma-Glutamylmethionine
| Feature | Gamma-Glutamyl Transpeptidase (GGT) | Glutaminase |
|---|---|---|
| Enzyme Source | Bacillus subtilis acs.org | Bacillus amyloliquefaciens nih.gov |
| Primary Function | Transfers γ-glutamyl groups; glutathione metabolism wikipedia.org | Hydrolyzes glutamine to glutamic acid mdpi.com |
| γ-Glutamyl Donor | Glutathione, L-glutamine wikipedia.orgacs.org | L-glutamine, D-glutamine researchgate.netnih.gov |
| Acceptor | L-methionine nih.gov | L-methionine nih.gov |
| Reaction Type | Transpeptidation nih.gov | Transpeptidation researchgate.net |
Chemical Synthesis Methodologies for gamma-Glutamylmethionine
Beyond enzymatic routes, gamma-Glutamylmethionine can be produced through chemical synthesis, which requires precise control to ensure the formation of the specific γ-linkage rather than the α-linkage. Classical peptide chemistry for this purpose is often complex due to the need for extensive use of orthogonal protecting groups to differentiate the two carboxyl groups of glutamic acid. mdpi.com
One established method involves the condensation of α-ethyl N-trifluoroacetyl-L-glutamate dicyclohexylammonium (B1228976) salt with the ethyl ester of methionine. rsc.org This is followed by alkaline hydrolysis of the intermediate N-trifluoroacetyl dipeptide diethyl ester to yield the final product, γ-L-Glutamyl-L-methionine. rsc.org
Genetic and Transcriptomic Regulation of Gamma-Glutamyl Dipeptide Biosynthesis
In plants, certain species accumulate significant quantities of γ-glutamyl dipeptides in their seeds. The regulation of this accumulation is a complex process involving the expression of specific genes related to amino acid and peptide biosynthesis.
Candidate Genes and Transcriptional Profiling in Plant Gamma-Glutamyl Dipeptide Accumulation (e.g., Phaseolus vulgaris, Vigna mungo)
Transcriptome profiling has been a powerful tool for identifying candidate genes associated with the accumulation of sulfur-containing γ-glutamyl dipeptides in legumes. nih.govnih.gov Notably, black gram (Vigna mungo) seeds accumulate γ-Glutamylmethionine, while the common bean (Phaseolus vulgaris) accumulates γ-Glutamyl-S-methylcysteine. nih.govnih.govfrontiersin.org
A comparative transcriptomic study using 454 pyrosequencing on developing seeds of both species revealed differential expression of genes involved in sulfur metabolism. nih.govnih.gov
Methionine-γ-lyase (MGL): The number of expressed sequence tags (ESTs) for MGL genes, which can be involved in methionine metabolism, was found to be approximately threefold higher in V. mungo compared to P. vulgaris. frontiersin.org
Sulfate (B86663) Transporters: Expression of Sultr3 family members was predominant in P. vulgaris, whereas Sultr5 members were more dominant in V. mungo. nih.govfrontiersin.org
γ-Glutamylcysteine Ligase (GCL): The enzyme γ-GCL, which catalyzes the formation of γ-glutamylcysteine, is considered a candidate for being involved in the biosynthesis of γ-glutamyl dipeptides. nih.govfrontiersin.org Both GCL genes identified (GCL1 and GCL2) were expressed at higher levels in P. vulgaris than in V. mungo. frontiersin.org
Homoglutathione (B101260) Synthetase (hGS): In P. vulgaris, the expression of homoglutathione synthetase (hGS) was found to correlate with the levels of γ-glutamyl-S-methylcysteine accumulation, suggesting that enzymes from this family may play a role in ligating the γ-glutamyl moiety to the sulfur-containing amino acid. frontiersin.orgsemanticscholar.org
These transcriptomic studies provide a set of candidate genes that likely control the specific accumulation of γ-glutamyl dipeptides in these plants. Although the precise enzyme responsible for the final ligation of the γ-glutamyl group to methionine in Vigna mungo has not been definitively identified, the data points toward a complex interplay of genes involved in sulfur and amino acid metabolism. nih.govfrontiersin.org
Table 2: Candidate Genes in P. vulgaris and V. mungo for γ-Glutamyl Dipeptide Accumulation
| Gene/Gene Family | Higher Expression In | Potential Role | Reference |
|---|---|---|---|
| Methionine-γ-lyase (MGL) | Vigna mungo | Methionine metabolism, potentially providing substrate | frontiersin.org |
| Sultr5 (Sulfate Transporter) | Vigna mungo | Sulfur uptake and transport | nih.govfrontiersin.org |
| Sultr3 (Sulfate Transporter) | Phaseolus vulgaris | Sulfur uptake and transport | nih.govfrontiersin.org |
| Homoglutathione Synthetase (hGS) | Phaseolus vulgaris (correlated with product) | Ligation of γ-glutamyl moiety to an amino acid | frontiersin.orgsemanticscholar.org |
| γ-Glutamylcysteine Ligase (GCL) | Phaseolus vulgaris | Catalyzes formation of γ-glutamyl-amino acid bond | nih.govfrontiersin.org |
Metabolic Fate and Catabolism of Gamma Glutamylmethionine
Involvement of gamma-Glutamylmethionine in the Gamma-Glutamyl Cycle
The gamma-glutamyl cycle is a key metabolic pathway responsible for the synthesis and degradation of glutathione (B108866) (GSH), a critical cellular antioxidant. mtoz-biolabs.comscience.govnih.gov The cycle involves a series of six enzymatic reactions that facilitate the transport of amino acids across cell membranes and the recycling of glutathione.
Gamma-glutamylmethionine emerges as a significant intermediate in the catabolic phase of the gamma-glutamyl cycle. mtoz-biolabs.com The primary enzyme responsible for the breakdown of extracellular glutathione is gamma-glutamyl transpeptidase (GGT). science.govnih.gov GGT is a membrane-bound enzyme that cleaves the gamma-glutamyl bond of glutathione and can transfer the released gamma-glutamyl moiety to an acceptor molecule. nih.govnih.gov
When an amino acid, such as methionine, serves as the acceptor, gamma-glutamylmethionine is formed. acs.org This reaction is a crucial step in the salvage of the constituent amino acids of glutathione (glutamate, cysteine, and glycine) and in maintaining cellular amino acid homeostasis. nih.gov The formation of γ-Glu-Met from extracellular GSH and its subsequent transport into the cell allows for the recovery of glutamate (B1630785). Inside the cell, 5-oxoproline is formed, which is then converted to glutamate, thus completing the cycle. science.gov
Enzymatic Degradation and Hydrolysis of gamma-Glutamylmethionine
The breakdown of gamma-glutamylmethionine is primarily an enzymatic process that targets both the gamma-glutamyl linkage and the methionine side chain. This degradation releases the constituent amino acids, glutamate and methionine, making them available for various cellular processes.
The principal enzyme responsible for cleaving the gamma-glutamyl bond in γ-Glu-Met is gamma-glutamyl transpeptidase (GGT), the same enzyme that often catalyzes its formation. GGT belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.govresearchgate.net The catalytic mechanism is a two-step process:
Acylation : A nucleophilic threonine residue in the enzyme's active site attacks the gamma-carbonyl carbon of the glutamate moiety in γ-Glu-Met. This results in the formation of a covalent gamma-glutamyl-enzyme intermediate and the release of methionine. nih.govresearchgate.net
Deacylation : The gamma-glutamyl-enzyme intermediate is then resolved by an acceptor molecule. If the acceptor is water, the reaction is a hydrolysis, yielding free glutamate. nih.govresearchgate.net This hydrolytic activity is a key catabolic fate for γ-Glu-Met.
The active site of GGT contains a specific "oxyanion hole" that stabilizes the tetrahedral intermediate formed during catalysis. researchgate.netresearchgate.net This entire process occurs under physiological conditions of pH and temperature.
| Enzyme | Organism(s) | Catalytic Action | Reference |
|---|---|---|---|
| Gamma-Glutamyl Transpeptidase (GGT) | Mammals, Bacteria | Catalyzes hydrolysis of the gamma-glutamyl bond, releasing glutamate and methionine. Also involved in transpeptidation. | nih.gov |
| Dug2p/Dug3p complex | Yeast (Saccharomyces cerevisiae) | Cytoplasmic enzymes that degrade γ-Glu-Met into glutamate and methionine. |
The methionine residue of γ-Glu-Met is susceptible to oxidation, a reaction that can be initiated by various reactive oxygen species (ROS). nih.gov The thioether group of the methionine side chain is particularly vulnerable. nih.govresearchgate.net
Hydroxyl radical (•OH)-induced oxidation is a well-studied pathway. nih.govacs.orgichtj.waw.pl This process typically begins with the formation of a sulfur-centered radical cation (>S•+). researchgate.netacs.org This highly reactive intermediate can then undergo several subsequent reactions:
Oxidation to Sulfoxide (B87167) and Sulfone : The methionine residue can be oxidized to form methionine sulfoxide and, with further oxidation, methionine sulfone.
Decarboxylation : The initial oxidation can trigger decarboxylation through two distinct mechanisms. acs.orgichtj.waw.pl One pathway involves an interaction between the oxidized sulfur and the C-terminal carboxyl group. acs.org Another mechanism involves the interaction of a sulfide-hydroxyl radical adduct with the N-terminal amino group, leading to N-terminal decarboxylation. acs.orgichtj.waw.pl
Intramolecular Radical Cation Formation : In the context of the γ-Glu-Met peptide, an intramolecular reaction can occur between the oxidized sulfur radical cation at the methionine residue and the unprotonated N-terminal amino group of the glutamic acid moiety. This leads to the formation of a cyclic, five-membered (S∴N)+-bonded radical cation. acs.orgnih.gov
These oxidative modifications represent a significant aspect of the catabolism of γ-Glu-Met, especially under conditions of oxidative stress.
Besides hydrolysis, GGT can also catalyze transpeptidation reactions where the gamma-glutamyl group of γ-Glu-Met is transferred to another acceptor amino acid or peptide. nih.gov This reaction is essentially the reverse of its formation from glutathione. In this scenario, γ-Glu-Met acts as a gamma-glutamyl donor.
The process is competitive with hydrolysis, and the predominant reaction (hydrolysis vs. transpeptidation) depends on the availability and affinity of acceptor molecules. nih.govacs.org GGT can also catalyze an "autotranspeptidation" reaction, where one molecule of γ-Glu-Met acts as the donor and another acts as the acceptor. nih.gov The versatility of GGT allows it to play a central role in the interconversion of various gamma-glutamyl compounds, contributing to a dynamic metabolic pool.
Catabolic Pathways in Diverse Organisms
The breakdown of gamma-glutamylmethionine is not uniform across all life forms and reflects the diverse metabolic contexts in which this dipeptide is found.
Mammals : In mammals, the catabolism is closely tied to the function of GGT in the kidneys and liver. science.govnih.gov Extracellular γ-Glu-Met, often derived from glutathione breakdown, is either hydrolyzed by GGT on the cell surface to release glutamate and methionine for transport, or transported into cells where it is catabolized. science.govhmdb.ca The liver plays a central role in the general metabolism of the resulting amino acids. libretexts.orgdavuniversity.org
Yeast : In the yeast Saccharomyces cerevisiae, the degradation of γ-Glu-Met is handled by a cytoplasmic enzyme complex composed of the Dug2p and Dug3p proteins. This indicates an intracellular catabolic pathway distinct from the membrane-associated degradation seen in mammals.
Bacteria : Bacterial GGTs show significant diversity. nih.govresearchgate.net While some bacteria utilize these enzymes for functions analogous to mammals, others employ them in unique physiological roles. The catabolic activity of bacterial GGTs is also exploited in biotechnology for the synthesis of specific gamma-glutamyl peptides, where γ-Glu-Met can be a target product. acs.org
| Organism Group | Primary Location of Catabolism | Key Enzymes/Pathways | Reference |
|---|---|---|---|
| Mammals | Kidney, Liver (cell surface and intracellular) | Gamma-Glutamyl Transpeptidase (GGT) | science.govnih.gov |
| Yeast | Cytoplasm | Dug2p/Dug3p complex | |
| Plants | Seeds and other tissues | Specific pathways for utilizing stored dipeptides; involves genes for methionine catabolism. | frontiersin.orgplos.org |
| Bacteria | Varies (often extracellular) | Diverse Gamma-Glutamyl Transpeptidases (GGTs) | nih.govresearchgate.net |
Gamma-Glutamylmethionine Degradation in Fungal Systems (e.g., Saccharomyces cerevisiae)
In the yeast Saccharomyces cerevisiae, γ-glutamylmethionine (γ-Glu-Met) is an efficiently utilized dipeptide. biorxiv.org Its breakdown is not handled by a single, dedicated enzyme but rather by components of the established glutathione (GSH) degradation machinery, highlighting the metabolic integration of this dipeptide. biorxiv.orgbiorxiv.org The degradation of γ-Glu-Met in S. cerevisiae proceeds via two distinct pathways involving separate enzymatic systems located in different cellular compartments. biorxiv.orgbiorxiv.org
The primary cytosolic pathway involves the Dug1p/Dug2p/Dug3p protein complex. biorxiv.orgnih.gov This complex is known to mediate an alternative pathway for glutathione degradation. nih.gov Specifically, the cleavage of the unusual γ-glutamyl peptide bond in substrates like glutathione and γ-Glu-Met requires the coordinated action of the Dug2p and Dug3p components. biorxiv.orgnih.gov The Dug2p protein contains a peptidase domain, while Dug3p has a glutamine amidotransferase domain, and together they form a degradosomal complex with Dug1p to process these molecules. nih.gov
A second, independent pathway for γ-Glu-Met degradation occurs in the vacuole and is mediated by the enzyme Ecm38p. biorxiv.orgbiorxiv.org Ecm38p is a known γ-glutamyl transpeptidase involved in glutathione breakdown. biorxiv.org The presence of these dual pathways, one cytosolic and one vacuolar, indicates a robust system for the utilization of γ-Glu-Met in yeast. biorxiv.org The ability of yeast to use this dipeptide as a sulfur source is dependent on its transport into the cell and subsequent catabolism by these enzymes to release glutamate and methionine. biorxiv.org
Enzymes Involved in γ-Glutamylmethionine Degradation in Saccharomyces cerevisiae
| Enzyme/Complex | Cellular Location | Function |
|---|---|---|
| Dug2p/Dug3p Complex | Cytosol | Cleaves the γ-glutamyl bond of γ-Glu-Met. biorxiv.orgnih.gov |
| Ecm38p (γ-Glutamyl Transpeptidase) | Vacuole | Degrades γ-Glu-Met. biorxiv.orgbiorxiv.org |
Specificity of Glutathione-Degrading Enzymes towards Gamma-Glutamyl Dipeptides in Plants (e.g., Arabidopsis thaliana Gamma-Glutamyl Cyclotransferases)
In the model plant Arabidopsis thaliana, the catabolism of glutathione is crucial for maintaining cellular homeostasis. nih.gov A key family of enzymes involved in the cytosolic degradation of glutathione is the γ-glutamyl cyclotransferases (GGCTs), particularly those belonging to the ChaC/GCG subfamily. nih.gov These enzymes play a role in the γ-glutamyl cycle by breaking down glutathione to produce 5-oxoproline and a Cys-Gly dipeptide. nih.gov
However, detailed biochemical studies of these plant enzymes reveal a high degree of substrate specificity. Research on purified recombinant GGCTs from Arabidopsis thaliana, specifically GGCT2;2 and GGCT2;3, has demonstrated that they act specifically on glutathione. nih.gov Crucially, these enzymes show no detectable catalytic activity towards the dipeptide γ-glutamylmethionine. nih.gov This finding indicates that despite being capable of cleaving the γ-glutamyl bond in the tripeptide glutathione, their activity does not extend to all γ-glutamyl dipeptides.
The specificity is further highlighted by the kinetic parameters of these enzymes. Both GGCT2;2 and GGCT2;3 have a physiologically relevant Michaelis constant (Km) for glutathione, confirming it as their natural substrate. nih.gov The evaluation of other GGCT subfamilies in Arabidopsis also suggests a general lack of significant activity towards various γ-glutamyl amino acids, reinforcing the idea that these specific enzymes are tailored for glutathione degradation rather than general γ-glutamyl dipeptide processing. nih.gov
Substrate Specificity of Arabidopsis thaliana Gamma-Glutamyl Cyclotransferases (GGCTs)
| Enzyme | Substrate | Km (mM) | Activity |
|---|---|---|---|
| GGCT2;2 | Glutathione | 1.7 | Active |
| γ-Glutamylmethionine | N/A | No detectable activity nih.gov | |
| GGCT2;3 | Glutathione | 4.96 | Active |
| γ-Glutamylmethionine | N/A | No detectable activity nih.gov |
Biological Functions and Physiological Significance of Gamma Glutamylmethionine
Role of gamma-Glutamylmethionine in Cellular Redox Homeostasis
Gamma-Glutamylmethionine is intricately linked to the gamma-glutamyl cycle, a key pathway in glutathione (B108866) (GSH) metabolism. researchgate.netnih.gov This cycle is fundamental for maintaining the balance between oxidants and antioxidants within the cell, a state known as redox homeostasis. researchgate.netresearchgate.net
Gamma-Glutamylmethionine participates in the regulation of glutathione levels, a primary non-enzymatic antioxidant in cells. researchgate.net The enzyme gamma-glutamyl transpeptidase (GGT) facilitates the breakdown of extracellular glutathione and transfers the gamma-glutamyl group to acceptor amino acids like methionine, forming gamma-glutamylmethionine. nih.govresearchgate.net This process is a crucial step in the glutathione salvage pathway, which allows for the recycling of glutathione components, particularly cysteine, for intracellular resynthesis of GSH. researchgate.netnih.gov By contributing to this cycle, gamma-glutamylmethionine indirectly supports the cell's antioxidant capacity. mdpi.com
Studies have shown that conditions of oxidative stress can lead to an increase in GGT activity, which in turn enhances the cell's ability to utilize extracellular GSH. nih.gov Furthermore, research on northern elephant seals during prolonged fasting revealed increased plasma levels of gamma-glutamylmethionine, which coincided with an increase in GSH biosynthesis, suggesting a role in counteracting oxidative stress. nih.gov
The involvement of gamma-glutamylmethionine in the gamma-glutamyl cycle directly implicates it in managing oxidative stress. mtoz-biolabs.commdpi.com The gamma-glutamyl cycle is critical for the cellular response to oxidative stress by maintaining intracellular GSH levels. researchgate.net
A study on chromophobe renal cell carcinoma (ChRCC) highlighted the significance of this pathway. In ChRCC, a marked decrease in several gamma-glutamyl amino acids, including gamma-glutamylmethionine, was observed. nih.gov This decrease was linked to the downregulation of GGT1, the key enzyme in the glutathione salvage pathway. researchgate.netnih.gov The impairment of this pathway in ChRCC leads to increased sensitivity to oxidative stress. nih.gov Conversely, in certain cellular stress conditions, elevated levels of gamma-glutamyl dipeptides can be indicative of altered redox homeostasis. acs.org For instance, in senescent human fibroblasts, increased levels of multiple gamma-glutamyl amino acids, including gamma-glutamylmethionine, were observed, suggesting a disruption in redox metabolism. acs.org
Table 1: Impact of gamma-Glutamylmethionine on Cellular Redox Homeostasis
| Process | Role of gamma-Glutamylmethionine | Key Findings | References |
| Glutathione Level Modulation | Participates in the gamma-glutamyl cycle for glutathione recycling. | Increased plasma levels during fasting in elephant seals correlate with enhanced GSH biosynthesis. | researchgate.netnih.gov |
| Antioxidant Defense | Supports the cell's antioxidant capacity by contributing to the glutathione salvage pathway. | Downregulation of the pathway in ChRCC, leading to decreased γ-Glu-Met, increases oxidative stress sensitivity. | nih.govmdpi.com |
| Oxidative Stress Management | Acts as an intermediate in the cellular response to oxidative stress. | Elevated levels in senescent fibroblasts suggest a disruption in redox balance. | researchgate.netacs.org |
Influence of gamma-Glutamylmethionine on Amino Acid Transport Systems
The gamma-glutamyl cycle, in which gamma-glutamylmethionine is an intermediate, has been proposed as a system for transporting amino acids across cellular membranes. nih.govnih.gov
The formation of gamma-glutamyl amino acids, catalyzed by membrane-bound gamma-glutamyl transpeptidase, is thought to be a mechanism for amino acid translocation into the cell. nih.gov According to this hypothesis, extracellular amino acids react with glutathione to form gamma-glutamyl amino acids, which are then transported into the cell. nih.gov Inside the cell, the gamma-glutamyl moiety is cleaved, releasing the free amino acid. nih.gov This process is particularly important for the uptake of amino acids like cysteine, which is essential for glutathione synthesis. researchgate.net
Research indicates that the transport of gamma-glutamyl amino acids exhibits tissue specificity. Studies using a labeled analog, L-gamma-glutamyl-L-[14C]methionine sulfone, showed that the kidney has a strong and preferential uptake system for gamma-glutamyl amino acids compared to other tissues. nih.govpnas.org The total uptake of this gamma-glutamyl dipeptide in the kidney was found to be about twice that of free L-methionine sulfone. nih.govpnas.org While the kidney demonstrates the most prominent uptake, smaller but significant amounts of gamma-glutamylmethionine sulfone were also detected in the liver and pancreas, suggesting the presence of this transport system in other tissues as well. nih.govpnas.org The transport into the kidney is dependent on both gamma-glutamyl transpeptidase and intracellular glutathione, as inhibitors of both significantly reduced the uptake. nih.govpnas.org
Table 2: Tissue-Specific Uptake of a gamma-Glutamylmethionine Analog
| Tissue | Uptake of L-gamma-glutamyl-L-[14C]methionine sulfone | Significance | References |
| Kidney | Strong and preferential | Primary site for gamma-glutamyl amino acid transport. | nih.govpnas.org |
| Liver | Small but significant | Suggests the presence of the transport system. | nih.govpnas.org |
| Pancreas | Small but significant | Suggests the presence of the transport system. | nih.govpnas.org |
Modulation of Cellular Functions and Signaling Pathways by gamma-Glutamylmethionine
Beyond its roles in redox balance and amino acid transport, gamma-glutamylmethionine can influence other cellular functions and signaling pathways. As a product of the glutathione cycle, its levels can reflect and potentially influence broader metabolic states. Some dipeptides are known to have physiological or cell-signaling effects. hmdb.ca While many gamma-glutamyl dipeptides are short-lived intermediates, their accumulation or depletion can be associated with specific physiological or pathological conditions. hmdb.ca For instance, altered levels of gamma-glutamyl dipeptides have been linked to liver diseases and certain cancers, suggesting they may serve as biomarkers. mtoz-biolabs.comacs.org Although direct signaling roles for gamma-glutamylmethionine are not as well-defined as for some other dipeptides, its integral position in glutathione metabolism suggests it could indirectly affect signaling pathways sensitive to cellular redox status.
Interactions with Neurotransmission Systems (e.g., N-methyl-D-aspartate Receptors)
The dipeptide gamma-glutamylmethionine is implicated in the complex world of neurotransmission, with research suggesting it may influence these systems through interactions with N-methyl-D-aspartate (NMDA) receptors. The NMDA receptor is a key player in excitatory synaptic transmission in the brain, crucial for synaptic plasticity, learning, and memory. science.gov While direct and extensive research on gamma-glutamylmethionine's specific effects on NMDA receptors is still developing, its structural components, glutamate (B1630785) and methionine, are both deeply involved in neurological processes. Glutamate itself is the most important excitatory neurotransmitter in the brain. science.gov The potential for gamma-glutamylmethionine to interact with NMDA receptors suggests a possible role in modulating glutamatergic neurotransmission, which could have wide-ranging effects on brain function. nih.gov
Receptor-Mediated Biological Activities (e.g., Calcium-Sensing Receptors)
Beyond the nervous system, gamma-glutamylmethionine and related gamma-glutamyl peptides exhibit significant biological activity through their interaction with the calcium-sensing receptor (CaSR). nih.govtandfonline.com The CaSR is a G protein-coupled receptor that plays a vital role in maintaining calcium homeostasis throughout the body and is expressed in various tissues. tandfonline.com
Research has identified gamma-glutamyl peptides as novel positive allosteric modulators of the CaSR. nih.govnih.gov This means they bind to a site on the receptor distinct from the primary agonist (calcium) and enhance the receptor's response to calcium. nih.gov Studies using HEK-293 cells expressing the CaSR have demonstrated that various gamma-glutamyl dipeptides and tripeptides can:
Promote calcium-dependent mobilization of intracellular calcium (Ca2+i). nih.govnih.gov
Suppress intracellular levels of cyclic AMP (cAMP). nih.govnih.gov
Inhibit the secretion of parathyroid hormone (PTH) from normal human parathyroid cells. nih.govnih.gov
The gamma-glutamyl residue is considered essential for this activity, as its charged amino and carboxylic acid groups are required for binding to the Venus flytrap domain of the receptor. tandfonline.com This interaction is not only physiologically significant but also relates to sensory perception, as CaSR agonists are known to elicit "kokumi," a taste sensation characterized by enhancing sweet, salty, and umami tastes. researchgate.net
Metabolic Adaptation and Species-Specific Physiological Roles of gamma-Glutamylmethionine
The metabolism and accumulation of gamma-glutamylmethionine show notable variation across different species, highlighting its diverse physiological roles shaped by metabolic adaptation. This is particularly evident in the plant kingdom. For instance, a comparative study of two closely related legume species, the common bean (Phaseolus vulgaris) and the black gram (Vigna mungo), revealed distinct profiles of sulfur-containing γ-glutamyl dipeptides in their seeds. frontiersin.org Black gram seeds specifically accumulate gamma-glutamylmethionine, whereas common bean seeds accumulate gamma-glutamyl-S-methylcysteine. frontiersin.org This divergence points to species-specific adaptations in sulfur and amino acid metabolism, likely driven by differences in the expression of key metabolic genes. frontiersin.org
In animal species, metabolomic studies of Diploderma lizards have shown that the abundance of gamma-glutamylmethionine, along with other gamma-glutamyl peptides, varies between different species (D. iadinum, D. yulongense, and D. vela). These variations suggest metabolic divergence that may be linked to historical climate factors rather than current environmental conditions.
Potential as a Biomarker in Physiological and Pathological States
Gamma-glutamylmethionine has emerged as a significant potential biomarker for a range of physiological and pathological conditions. mtoz-biolabs.com Its utility stems from its central role in the gamma-glutamyl cycle, which is fundamental to glutathione metabolism and maintaining cellular redox balance. mtoz-biolabs.com
Indicators of Oxidative Status and Overall Metabolic Health
Elevated GGT activity is a recognized marker of liver damage and oxidative stress. mdpi.comnih.gov Consequently, changes in the levels of gamma-glutamyl amino acids can reflect alterations in glutathione metabolism, redox homeostasis, and oxidative stress. mtoz-biolabs.comjst.go.jpmdpi.com For example, in chromophobe renal cell carcinoma (ChRCC), significant changes in glutathione metabolism intermediates, including gamma-glutamyl amino acids, are observed, alongside an eightfold increase in ophthalmate, a specific biomarker of oxidative stress. nih.gov Therefore, measuring gamma-glutamylmethionine levels can provide insights into the body's capacity to handle oxidative challenges and maintain metabolic equilibrium. mtoz-biolabs.com
Associations with Specific Disease Conditions (e.g., Liver Disorders, Oxidative Damage, Cancers)
Changes in the concentration of gamma-glutamylmethionine have been specifically associated with several disease states, particularly liver disorders and various cancers, making it a promising candidate for diagnostic and prognostic purposes. mtoz-biolabs.comresearchgate.net
Liver Disorders: Multiple studies have identified gamma-glutamyl dipeptides as novel biomarkers for liver disease. mdpi.com In a prospective study of patients with cirrhosis, several gamma-glutamyl amino acids, including gamma-glutamylmethionine, were found to be elevated in individuals who later developed hepatocellular carcinoma (HCC), the most common type of liver cancer. nih.gov Another study focusing on workers exposed to vinyl chloride found that those who developed hepatic hemangiosarcoma, a rare type of liver cancer, had a 5.7-fold increase in plasma gamma-glutamylmethionine levels. mdpi.com These findings underscore the potential of this dipeptide in identifying liver damage and cancer risk. mdpi.comnih.gov However, it is important to consider that levels can be influenced by demographic factors, as a study on a Japanese population found that serum concentrations of gamma-glutamyl amino acids differed based on age and gender. jst.go.jp
Cancers: Beyond liver cancer, gamma-glutamylmethionine has been implicated as a biomarker in several other malignancies.
Renal Cancer: In clear cell renal cell carcinoma (ChRCC), impairment of the gamma-glutamyl cycle enzyme GGT1 is associated with altered levels of gamma-glutamyl amino acids, including gamma-glutamylmethionine. nih.gov
Prostate Cancer: A study on prostate cancer found that a one standard deviation increase in plasma gamma-glutamylmethionine was associated with a 34–38% decreased risk of fatal prostate cancer, suggesting a potential protective association in this context. researchgate.net
Lung Cancer: In a large prospective study, gamma-glutamylmethionine was found to be statistically significantly associated with exposure to air pollutants (CO, NO₂, and PM₁₀) and the incidence of lung cancer. asco.org
Colorectal Cancer: Metabolomic studies have associated gamma-glutamylmethionine with colorectal cancer. hmdb.ca
The table below summarizes the observed associations between gamma-Glutamylmethionine and various disease states based on research findings.
| Disease Condition | Observed Association | Key Findings | Citations |
| Hepatocellular Carcinoma (HCC) | Increased levels | Elevated in patients with cirrhosis prior to HCC diagnosis. | nih.gov |
| Hepatic Hemangiosarcoma | Increased levels | 5.7-fold increase in plasma of individuals with vinyl chloride-induced angiosarcoma. | mdpi.com |
| Renal Cell Carcinoma (RCC) | Altered levels | Associated with impaired gamma-glutamyl cycle activity in ChRCC. | nih.gov |
| Prostate Cancer | Decreased risk | Higher plasma levels associated with a lower risk of lethal prostate cancer. | researchgate.net |
| Lung Cancer | Increased risk | Associated with air pollution exposure and lung cancer incidence. | asco.org |
| Colorectal Cancer | Associated | Identified as a fecal metabolomics biomarker associated with colorectal cancer. | hmdb.ca |
Molecular Mechanisms of Gamma Glutamyl Transpeptidase Action Relevant to Gamma Glutamylmethionine
Structural and Functional Aspects of Gamma-Glutamyl Transpeptidases (GGTs)
The structure and function of GGTs are intricately linked, enabling their broad catalytic capabilities. These enzymes are found across all domains of life, from bacteria to mammals, and share a conserved structural framework despite functional variations. frontiersin.orgethernet.edu.et
GGTs belong to the N-terminal nucleophile (Ntn) hydrolase superfamily. frontiersin.orgpnas.org They are initially synthesized as a single, inactive polypeptide precursor. nih.govresearchgate.netwikipedia.org This propeptide undergoes an essential post-translational modification known as autocatalytic processing. researchgate.netwikipedia.org This intramolecular cleavage event splits the precursor into a large and a small subunit, which then assemble to form the mature, active heterodimeric enzyme. frontiersin.orgresearchgate.netwikipedia.org This process is crucial for forming the active site. researchgate.net In human GGT, N-glycosylation of the propeptide is a critical event that governs the proper folding and subsequent autocatalytic cleavage. nih.gov
The active site is located in a groove at the interface of the two subunits, with key catalytic residues residing on the small subunit. pnas.orgwikipedia.orgnih.gov A hallmark of the Ntn hydrolase family, and GGT specifically, is the presence of a threonine residue at the newly formed N-terminus of the small subunit, which functions as the primary catalytic nucleophile. frontiersin.orgpnas.orgnih.gov For instance, in human GGT1, this critical residue is Thr-381, while in E. coli GGT it is Thr-391. pnas.orgnih.gov The active site also features a binding pocket for the γ-glutamyl moiety of the substrate and an "oxyanion hole," formed by the peptide backbone amides of conserved glycine (B1666218) residues (e.g., Gly-473 and Gly-474 in human GGT). frontiersin.orgmdpi.com This oxyanion hole stabilizes the negative charge that develops on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate, a key step in catalysis. frontiersin.orgmdpi.comresearchgate.net
GGTs exhibit broad substrate specificity, acting on a variety of γ-glutamyl donor compounds. mdpi.com While glutathione (B108866) is the primary physiological substrate, other molecules like glutamine and synthetic derivatives can also serve as donors. frontiersin.orgasm.org The enzyme's specificity for the acceptor substrate is also quite broad, encompassing water (leading to hydrolysis) and a wide range of amino acids and small peptides (leading to transpeptidation). frontiersin.orgasm.org
The catalytic efficiency of GGTs can vary significantly depending on the enzyme source and the specific donor and acceptor substrates. For example, human GGT1 and GGT5, two different isoforms, display different kinetic profiles for various substrates. nih.gov While both have a similar Michaelis constant (K_m) for reduced glutathione (GSH) at approximately 11 µM, their K_m values for oxidized glutathione (GSSG) differ significantly, being 9 µM for GGT1 and 43 µM for GGT5. nih.govnih.gov
In the context of γ-glutamylmethionine, methionine acts as an acceptor substrate for the γ-glutamyl group. Studies using E. coli GGT have shown that L-methionine is a good acceptor for the transpeptidation reaction. asm.org More recent research has highlighted the γ-glutamyl transferase from Bacillus atrophaeus (BaGGT) as a particularly efficient catalyst for the synthesis of γ-glutamylmethionine, a compound noted for its "kokumi" taste sensation. acs.org This enzyme demonstrates a superior specific activity of 413 U/mg for L-methionine as an acceptor, enabling high-yield production of γ-Glu-Met. acs.org
Below is a data table comparing the kinetic parameters of GGT from different sources with various substrates.
| Enzyme Source | Donor Substrate | Acceptor Substrate | K_m | k_cat | Reference |
| Human GGT1 | Glutathione (GSH) | Water | 10.6 µM | - | nih.gov |
| Human GGT1 | Oxidized Glutathione (GSSG) | Water | 8.8 µM | - | nih.gov |
| Human GGT5 | Glutathione (GSH) | Water | 10.5 µM | - | nih.gov |
| Human GGT5 | Oxidized Glutathione (GSSG) | Water | 43.0 µM | - | nih.gov |
| Human GGT (recombinant) | Glutathione (GSH) | Water | 7.3 µM | 53 min⁻¹ | nih.gov |
| Human GGT (recombinant) | Glutathione (GSH) | Glycylglycine | 1.11 mM | 13.4 x 10³ min⁻¹ | nih.gov |
| Bovine Kidney GGT | S-Nitrosoglutathione (GSNO) | Glycylglycine | 0.398 mM | - | nih.govresearchgate.net |
| E. coli GGT | L-Glutamine | L-Methionine | - | - | asm.org |
| B. atrophaeus GGT | L-Glutamine | L-Methionine | - | - | acs.org |
Note: '-' indicates data not specified in the cited sources.
Evolutionary Conservation and Functional Diversity of GGTs Across Life Forms
GGT is a ubiquitously conserved enzyme, with homologs identified in all three domains of life, underscoring its fundamental biological importance. frontiersin.orgethernet.edu.et Phylogenetic analyses of GGT sequences reveal a segregation into various subfamilies that form distinct clades, suggesting an evolutionary path toward functional specialization. frontiersin.orgnih.govresearchgate.net The core structure, particularly the Ntn hydrolase fold and the arrangement of the active site, is highly conserved. ethernet.edu.etpnas.org The small subunit is generally more conserved than the large subunit. ethernet.edu.et
Despite this structural conservation, the physiological roles of GGTs exhibit remarkable diversity. In mammals, GGTs are primarily membrane-bound ectoenzymes crucial for the degradation of extracellular glutathione, thereby playing a key role in cysteine homeostasis and the metabolism of inflammatory mediators and xenobiotics. nih.govethernet.edu.etnih.gov In contrast, prokaryotic GGTs serve a wider range of functions. frontiersin.orgnih.gov For example, GGT in E. coli is involved in glutathione degradation, similar to its mammalian counterpart. frontiersin.org However, in pathogenic bacteria such as Helicobacter pylori, GGT acts as a virulence factor. nih.gov In some Bacillus species, GGT is involved in the degradation of poly-γ-glutamic acid. nih.gov This functional divergence is thought to arise from subtle changes in amino acid sequences, particularly in regions that line the substrate-binding cavity, which can modulate substrate specificity and catalytic rates. nih.gov
Enzymatic Reaction Kinetics and Detailed Mechanistic Insights
The catalytic action of GGT proceeds via a substituted-enzyme or "ping-pong" mechanism, which involves two main stages: acylation and deacylation. nih.govresearchgate.netsssup.it This mechanism allows the enzyme to handle a wide array of donor and acceptor substrates.
The catalytic cycle begins with the binding of a γ-glutamyl donor substrate (e.g., glutathione or γ-glutamylmethionine) to the active site. The first chemical step is acylation, where the γ-glutamyl moiety of the donor is transferred to the enzyme, forming a covalent acyl-enzyme intermediate. frontiersin.orgnih.govmdpi.com Specifically, the hydroxyl group of the N-terminal threonine residue (Thr-381 in human GGT) performs a nucleophilic attack on the γ-carbonyl carbon of the substrate. mdpi.comnih.gov This results in the cleavage of the γ-glutamyl bond, the release of the remainder of the donor molecule (e.g., cysteinylglycine (B43971) from glutathione), and the formation of a transient γ-glutamyl-GGT covalent complex. nih.govnih.gov The existence of this intermediate has been confirmed through kinetic studies and by trapping and crystallizing the enzyme in this state. pnas.orgnih.govresearchgate.net
Nucleophilic catalysis is at the heart of GGT's function. The initial nucleophilic attack is carried out by the hydroxyl group of the catalytic N-terminal threonine. acs.orgfrontiersin.orgnih.gov This attack is facilitated by the α-amino group of the very same threonine residue, which acts as a general base, abstracting a proton from the hydroxyl group to increase its nucleophilicity. mdpi.comresearchgate.net This self-catalytic feature is a characteristic of Ntn hydrolases. frontiersin.orgmdpi.com
Following the formation of the γ-glutamyl-enzyme intermediate, the deacylation step occurs. This second stage involves a nucleophilic attack on the carbonyl carbon of the now enzyme-bound γ-glutamyl group. asm.orgnih.gov The attacking nucleophile can be one of three types of molecules:
Water: This leads to a hydrolysis reaction, releasing free glutamic acid and regenerating the free enzyme. frontiersin.orgnih.gov
An amino acid or peptide: This results in a transpeptidation reaction. For instance, if methionine is the acceptor, its amino group attacks the intermediate, forming γ-glutamylmethionine and freeing the enzyme. asm.org
Another donor molecule: This leads to an autotranspeptidation reaction, where the γ-glutamyl moiety is transferred to another donor molecule. frontiersin.orgnih.gov
The competition between water and other acceptor substrates for the acyl-enzyme intermediate determines the ratio of hydrolysis to transpeptidation products. nih.gov
Biological Distribution and Occurrence of Gamma Glutamylmethionine
Presence in Mammalian Tissues and Biofluids
In mammals, gamma-glutamylmethionine is an intermediate in the gamma-glutamyl cycle, which facilitates the transport of amino acids across cell membranes. This process is catalyzed by the enzyme gamma-glutamyl transpeptidase (GGT).
Research using a labeled analog, L-gamma-glutamyl-L-[¹⁴C]methionine sulfone, has shown a distinct distribution of this dipeptide in mouse tissues. Among eleven tissues examined, the kidney demonstrated a particularly strong and preferential uptake of the compound. frontiersin.org In fact, the total uptake of gamma-glutamylmethionine sulfone in the kidney was found to be approximately twice that of free L-methionine sulfone. frontiersin.org While the kidney exhibits the most significant accumulation, smaller yet notable amounts have also been detected in the liver and pancreas. frontiersin.org This suggests the presence of a relatively specific transport system for gamma-glutamyl amino acids in these organs. frontiersin.org
The gamma-glutamyl cycle is also implicated in the transport of large neutral amino acids across the blood-brain barrier. nih.gov Furthermore, GGT expression has been identified in the lens epithelial cells of various mammals, including humans, mice, rats, rabbits, and monkeys, indicating a role for the gamma-glutamyl cycle in eye tissues. nih.gov In terms of biofluids, gamma-glutamylmethionine has been identified in human feces. semanticscholar.org
Distribution of gamma-Glutamylmethionine and Related Activity in Mammalian Tissues
| Tissue/Biofluid | Finding | Significance |
|---|---|---|
| Kidney | Strong and preferential uptake of gamma-glutamylmethionine sulfone. frontiersin.org | Primary site for transport and metabolism of gamma-glutamyl amino acids. frontiersin.org |
| Liver | Small but significant amounts of gamma-glutamylmethionine sulfone detected. frontiersin.org | Indicates a role in amino acid transport and metabolism. frontiersin.org |
| Pancreas | Small but significant amounts of gamma-glutamylmethionine sulfone detected. frontiersin.org | Suggests involvement in the gamma-glutamyl cycle. frontiersin.org |
| Brain | The gamma-glutamyl cycle is involved in amino acid transport across the blood-brain barrier. nih.gov | Crucial for supplying the brain with essential amino acids. |
| Eye Lens | Expression of gamma-glutamyl transpeptidase (GGT) in epithelial cells. nih.gov | Implies local synthesis and role of gamma-glutamyl peptides. |
| Feces | Detected in human fecal samples. semanticscholar.org | Indicates it is a component of the gut metabolome. |
Accumulation in Plant Species and Agricultural Relevance
In the plant kingdom, the gamma-glutamyl cycle is a crucial pathway for the degradation of the antioxidant glutathione (B108866), particularly in the apoplast (the space outside the cell membrane) and vacuoles. nih.govresearchgate.net This process, mediated by gamma-glutamyl transferase (GGT) enzymes, allows for the recovery and recycling of the constituent amino acids of glutathione. nih.govunipd.it The cycle plays a significant role in a plant's ability to respond to environmental stressors, both biotic and abiotic. unipd.it
While direct quantification of gamma-glutamylmethionine in a wide range of plant species is not extensively documented, its formation is an inherent step in the GGT-mediated breakdown of glutathione when methionine is available as an acceptor for the gamma-glutamyl group.
From an agricultural perspective, a related polymer, poly-γ-glutamic acid (γ-PGA), has garnered significant attention. Produced by microbial fermentation, γ-PGA is used as a soil conditioner. wellyoutech.com Its application has been shown to improve soil structure, enhance water retention, and increase the bioavailability of essential nutrients for plants. wellyoutech.com Recent soil metabolomics studies under drought stress have detected gamma-glutamylmethionine and found its presence to be strongly correlated with key bacterial genera such as Pseudarthrobacter, which are beneficial for soil health. nih.gov This suggests a role for this dipeptide in the complex biochemical interactions within the soil environment that are vital for sustainable agriculture. nih.gov
Relevance of gamma-Glutamylmethionine and Related Compounds in Plants and Agriculture
| Context | Compound/Pathway | Function/Relevance |
|---|---|---|
| Plant Metabolism | Gamma-Glutamyl Cycle | Degradation and recycling of extracellular glutathione, contributing to stress responses. nih.govunipd.it |
| Soil Health | Poly-γ-glutamic acid (γ-PGA) | Improves water retention and nutrient absorption in soil. wellyoutech.com |
| Soil Microbiome | gamma-Glutamylmethionine | Detected in soil and correlated with beneficial bacterial genera under drought stress. nih.gov |
Detection in Microbial Environments
Microorganisms, particularly bacteria, are capable of synthesizing gamma-glutamyl compounds. Bacterial gamma-glutamyl transpeptidases (GGTs) are utilized for the enzymatic synthesis of various gamma-glutamyl peptides, including gamma-glutamylmethionine. nih.gov For instance, GGT from Bacillus subtilis and Bacillus licheniformis can be used to produce this compound, which is noted for its flavor-enhancing properties. nih.gov
The production of the polymer poly-γ-glutamic acid (γ-PGA) is a well-known characteristic of several microbial species, most notably from the Bacillus genus. mdpi.com This biopolymer is synthesized extracellularly and is believed to serve various functions for the microorganisms, including protection from adverse environmental conditions and aiding in nutrient acquisition. frontiersin.org The enzymatic machinery required for the production of γ-PGA involves the linking of glutamic acid units, a process related to the formation of dipeptides like gamma-glutamylmethionine.
The presence of gamma-glutamylmethionine in soil, as revealed by metabolomics, further points to its role in microbial ecosystems. nih.gov Its correlation with specific bacterial genera suggests it may function as a signaling molecule or a metabolic byproduct within the complex soil food web. nih.gov
Occurrence and Synthesis of gamma-Glutamylmethionine in Microbial Systems
| Microorganism/Environment | Finding | Significance |
|---|---|---|
| Bacillus species (B. subtilis, B. licheniformis) | Possess gamma-glutamyl transpeptidase (GGT) capable of synthesizing gamma-glutamylmethionine. nih.gov | Potential for biotechnological production of the dipeptide. |
| Various Bacillus species | Produce the polymer poly-γ-glutamic acid (γ-PGA). mdpi.com | Indicates a robust metabolic pathway for forming gamma-glutamyl bonds. |
| Soil Microbiome | gamma-Glutamylmethionine detected and correlated with specific bacterial genera like Pseudarthrobacter. nih.gov | Suggests a role in microbial metabolism and interactions within the soil environment. |
Advanced Research Methodologies and Experimental Approaches for Gamma Glutamylmethionine Studies
Analytical Techniques for Quantitative Determination of gamma-Glutamylmethionine
Accurate quantification of gamma-glutamylmethionine in complex biological matrices is fundamental to understanding its roles in health and disease. This is primarily achieved through advanced analytical techniques that offer high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the quantitative analysis of gamma-glutamylmethionine. researchgate.netmtoz-biolabs.comnih.govresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise detection and quantification of gamma-glutamylmethionine even at low concentrations in complex biological samples like plasma, tissues, and cell extracts. researchgate.netnih.govresearchgate.net
In a typical LC-MS workflow, the sample is first subjected to a separation process using a liquid chromatograph. This separates gamma-glutamylmethionine from other molecules in the sample based on its physicochemical properties. The separated molecules then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. This provides a highly specific "fingerprint" for gamma-glutamylmethionine, enabling its accurate identification and quantification. mtoz-biolabs.com To enhance detection limits and minimize interference from the biological matrix, pre-column derivatization with reagents like dansyl chloride can be employed.
Metabolomic studies have successfully utilized LC-MS to identify and quantify gamma-glutamylmethionine as part of broader metabolic profiling. For instance, untargeted high-resolution UPLC-MS/MS has been used to analyze the metabolome in various studies, revealing changes in gamma-glutamylmethionine levels in response to different conditions. d-nb.info These studies have highlighted alterations in gamma-glutamyl amino acids, including gamma-glutamylmethionine, in conditions such as chromophobe renal cell carcinoma and in response to environmental exposures. pnas.org
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole). mdpi.com |
| Ionization Source | Electrospray ionization (ESI) is commonly used for its soft ionization of polar molecules like gamma-glutamylmethionine. mdpi.com |
| Mobile Phase | A typical mobile phase consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid modifier like formic acid to improve ionization efficiency. mdpi.commdpi.com |
| Column | Reversed-phase columns, such as C18, are frequently used to separate gamma-glutamylmethionine from other metabolites. |
| Detection | The mass spectrometer detects the specific mass-to-charge ratio of the protonated gamma-glutamylmethionine molecule. |
Spectrophotometric and Fluorometric Assays for Related Enzyme Activities
While direct measurement of gamma-glutamylmethionine is crucial, assessing the activity of enzymes involved in its metabolism provides indirect but valuable information. Spectrophotometric and fluorometric assays are widely used for this purpose due to their simplicity and high-throughput capabilities. jmb.or.krkoreascience.krnih.gov
The primary enzyme responsible for the synthesis of gamma-glutamylmethionine is gamma-glutamyl transpeptidase (GGT). GGT catalyzes the transfer of the gamma-glutamyl group from a donor, such as glutathione (B108866), to an acceptor amino acid like methionine.
Spectrophotometric Assays: These assays often utilize a synthetic substrate that, upon cleavage by GGT, releases a chromogenic product that can be measured by a spectrophotometer. jmb.or.krkoreascience.krabcam.com A common substrate is L-γ-glutamyl-p-nitroanilide (GPNA), where the release of p-nitroaniline can be monitored at a specific wavelength. abcam.com Another colorimetric assay for GGT activity employs 2, 4, 6-trinitrobenzene sulfonate (TNBS) to detect the disappearance of the acceptor amino acid during the transpeptidation reaction. jmb.or.krkoreascience.kr These methods have been validated for use in various biological samples, including urine. nih.gov
Fluorometric Assays: For higher sensitivity, fluorometric assays can be employed. These assays use substrates that release a fluorescent product upon enzymatic action. nih.gov For example, the synthesis and use of gamma-glutamyl-7-amino-4-(trifluoromethyl)coumarin as a substrate for GGT allows for continuous and highly sensitive measurement of enzyme activity. nih.gov
| Assay Type | Principle | Common Substrate/Reagent | Detection Method |
| Spectrophotometric | Enzymatic reaction produces a colored product. | L-γ-glutamyl-p-nitroanilide (GPNA), 2,4,6-trinitrobenzene sulfonate (TNBS) | Measurement of absorbance at a specific wavelength. jmb.or.krkoreascience.krabcam.com |
| Fluorometric | Enzymatic reaction produces a fluorescent product. | gamma-glutamyl-7-amino-4-(trifluoromethyl)coumarin | Measurement of fluorescence emission at a specific wavelength. nih.gov |
In Vitro Experimental Designs for Biological Activity Assessment
In vitro assays are indispensable for characterizing the specific biological activities of gamma-glutamylmethionine in a controlled environment, free from the complexities of a whole organism.
Assays for Antioxidant Capacity and Radical Scavenging Activity
Gamma-glutamylmethionine's potential role in cellular antioxidant defense is a key area of investigation. Various in vitro assays are used to quantify its ability to neutralize free radicals and reduce oxidative stress. semanticscholar.org
Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.comnih.gov In the DPPH assay, the ability of gamma-glutamylmethionine to donate a hydrogen atom or electron to the stable DPPH radical is measured by the decrease in absorbance at 517 nm. nih.govnih.gov Similarly, the ABTS assay measures the reduction of the pre-formed ABTS radical cation. mdpi.com Other assays, such as the ferric reducing antioxidant power (FRAP) assay and the oxygen radical absorbance capacity (ORAC) assay, can also provide insights into its antioxidant potential. semanticscholar.org
| Assay | Principle | Measurement |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. nih.govnih.gov | Decrease in absorbance at 517 nm. nih.gov |
| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation. mdpi.com | Decrease in absorbance at a specific wavelength (e.g., 734 nm). |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. semanticscholar.org | Formation of a colored ferrous-tripyridyltriazine complex. |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to quench peroxyl radicals. semanticscholar.org | Inhibition of the decay of a fluorescent probe. |
Cell-Based Assays for Receptor Activation and Signaling Pathway Modulation
To understand how gamma-glutamylmethionine exerts its effects at the cellular level, cell-based assays are crucial. These assays can reveal its interactions with specific cellular receptors and its influence on downstream signaling pathways.
One important receptor that has been shown to be activated by gamma-glutamyl peptides is the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR). tandfonline.comtandfonline.com Cell lines engineered to express the CaSR, such as HEK-293 cells, are used to assess the receptor-activating potential of gamma-glutamylmethionine. tandfonline.comtandfonline.com Activation of the CaSR can be measured by monitoring changes in intracellular calcium levels using fluorescent calcium indicators.
Furthermore, studies have investigated the role of gamma-glutamylmethionine in modulating signaling pathways. For instance, its involvement in the Notch signaling pathway has been explored. nih.gov Luciferase reporter assays are a common tool to study the effect of compounds on specific signaling pathways. In these assays, a reporter gene (luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. Changes in luciferase activity then reflect the modulation of the pathway by the compound. nih.gov
In Vivo Model Systems for Physiological and Metabolic Research
While in vitro studies provide valuable mechanistic insights, in vivo models are essential for understanding the physiological and metabolic effects of gamma-glutamylmethionine in a whole-organism context.
Animal models, such as mice and rats, are frequently used to study the transport, metabolism, and systemic effects of gamma-glutamylmethionine. nih.govpnas.orgnih.gov For example, studies have used mice to investigate the transport of radiolabeled gamma-glutamylmethionine sulfone into various tissues, with the kidney showing a particularly high uptake. pnas.org These studies have also demonstrated that the transport of gamma-glutamyl amino acids is inhibited by inhibitors of GGT and is dependent on intracellular glutathione levels. nih.govpnas.org
In vivo studies have also been instrumental in linking altered gamma-glutamylmethionine levels to specific disease states. For instance, metabolomic profiling of tumor tissues from patients has revealed altered levels of gamma-glutamyl amino acids, including gamma-glutamylmethionine, in chromophobe renal cell carcinoma. pnas.org Furthermore, studies in rats have investigated the anti-inflammatory effects of phytochemicals from purple tomatoes, which may involve anthocyanins, using a carrageenan-induced paw edema model. nih.gov Such models allow for the assessment of a compound's impact on physiological processes like inflammation and oxidative stress in a living system. nih.gov
More recently, the nematode Caenorhabditis elegans has emerged as a useful in vivo model for studying the antioxidant effects of compounds in real-time using fluorescent reactive oxygen species (ROS) sensors.
| Model Organism | Application in gamma-Glutamylmethionine Research | Key Findings |
| Mouse | Studying the transport and metabolism of gamma-glutamyl amino acids. nih.govpnas.org | The kidney exhibits high uptake of gamma-glutamylmethionine, and its transport is linked to GGT activity and glutathione levels. nih.govpnas.org |
| Rat | Investigating systemic effects, such as anti-inflammatory properties. nih.gov | Can be used to assess the in vivo efficacy of compounds that may influence gamma-glutamylmethionine pathways. |
| Caenorhabditis elegans | Real-time monitoring of antioxidant effects. | Provides a high-throughput in vivo system for screening antioxidant activity. |
Utilization of Genetically Modified Organisms (e.g., Caenorhabditis elegans, Yeast Knockout Strains)
Genetically modified organisms provide powerful in vivo systems to dissect the pathways involving γ-Glu-Met. The nematode Caenorhabditis elegans and the yeast Saccharomyces cerevisiae are particularly valuable due to their well-characterized genomes and the availability of extensive genetic tools.
In C. elegans, studies have linked γ-Glu-Met to metabolic processes. For instance, treatment of C. elegans with the probiotic Bifidobacterium animalis subsp. lactis CECT 8145 resulted in elevated levels of γ-glutamylmethionine. This finding was associated with a potential increase in γ-glutamyltransferase (GGT) activity and the recycling of glutathione (GSH), highlighting a role for γ-Glu-Met in GSH metabolism within a whole-organism context. infoprobioticos.com
Yeast, with its comprehensive library of knockout strains, offers a systematic platform for functional genomics. horizondiscovery.com A recent study utilized S. cerevisiae to investigate the transport and degradation of γ-Glu-Met. By screening knockout strains, researchers identified specific genes essential for its metabolism. Deletion of DUG2, DUG3 (encoding a cytosolic glutathione degrading complex), or ECM38 (encoding a vacuolar γ-glutamyl transpeptidase) impaired the yeast's ability to utilize γ-Glu-Met. biorxiv.orgbiorxiv.org Furthermore, a genetic screen of knockout strains successfully identified Seo1p as a high-affinity, specific transporter for γ-Glu-Met, demonstrating the power of this approach in discovering novel protein functions related to the dipeptide. biorxiv.orgbiorxiv.org
| Organism | Genetic Modification/Strain | Key Finding Related to γ-Glutamylmethionine | Reference |
|---|---|---|---|
| Caenorhabditis elegans | Wild Type (N2) | Increased levels observed after probiotic treatment, suggesting a link to glutathione (GSH) recycling. | infoprobioticos.com |
| Saccharomyces cerevisiae | Knockout strains (dug2Δ, dug3Δ, ecm38Δ) | Demonstrated that the Dug2p/Dug3p complex and Ecm38p are involved in γ-Glu-Met degradation. | biorxiv.org |
| Saccharomyces cerevisiae | Knockout library screen | Identified Seo1p as a high-affinity plasma membrane transporter for γ-Glu-Met. | biorxiv.orgbiorxiv.org |
Mammalian Cell Culture Models for Transport and Metabolic Fate Studies
Mammalian cell culture systems are indispensable for studying the transport kinetics and metabolic fate of γ-Glu-Met in a controlled environment that can mimic specific tissue functions. Cell lines derived from the intestine (e.g., Caco-2) and kidney (e.g., HEK293) are commonly used due to the high activity of transport and metabolic enzymes in these tissues.
Studies on clear cell renal cell carcinoma (ChRCC) have highlighted the importance of γ-glutamyl transferase 1 (GGT1) in the metabolism of γ-glutamyl amino acids. Impairment of GGT1 in these cells altered the levels of compounds like γ-Glu-Met, indicating its central role in the γ-glutamyl cycle in renal cells. Such models allow for detailed investigation into how γ-Glu-Met is taken up by cells, whether it is hydrolyzed by enzymes like GGT to release glutamate (B1630785) and methionine, or if it has other intracellular roles. nih.gov
Omics-Based Approaches in gamma-Glutamylmethionine Research
Omics technologies provide a global, high-throughput view of the molecular changes associated with γ-Glu-Met, offering unbiased insights into its biological functions.
Transcriptomics for Gene Expression Profiling Related to Dipeptide Accumulation
Transcriptomics, the study of the complete set of RNA transcripts, is a powerful tool for identifying genes and pathways that are regulated in response to or are responsible for the accumulation of γ-Glu-Met.
A notable study compared the transcriptomes of Phaseolus vulgaris (common bean) and Vigna mungo (black gram), which accumulate different sulfur-containing γ-glutamyl dipeptides. Vigna mungo specifically accumulates γ-Glu-Met in its seeds. nih.govfrontiersin.orgnih.gov Using 454 pyrosequencing, researchers profiled gene expression during seed development and identified key differences in the expression of sulfur metabolic genes between the two species. nih.govfrontiersin.orgnih.gov These findings pointed to specific sulfate (B86663) transporter genes and enzymes in sulfur amino acid metabolism as potential candidate genes involved in the biosynthesis and accumulation of γ-Glu-Met. nih.govfrontiersin.orgnih.gov In yeast, a transcriptomics approach was instrumental in identifying the orphan transporter Seo1p as the specific transporter for γ-Glu-Met, which was then confirmed by genetic screens. biorxiv.orgbiorxiv.org
| Organism/System | Transcriptomic Technique | Key Finding Related to γ-Glutamylmethionine | Reference |
|---|---|---|---|
| Vigna mungo (Black Gram) | 454 Pyrosequencing | Identified differential expression of sulfur metabolic genes correlating with γ-Glu-Met accumulation in seeds. | nih.govfrontiersin.orgnih.gov |
| Saccharomyces cerevisiae | Transcriptomics Screen | Led to the identification of Seo1p as the putative transporter for γ-Glu-Met. | biorxiv.orgbiorxiv.org |
| Canine Heart Tissue (DMVD) | RNA-seq | Identified γ-glutamylmethionine as a metabolite with the greatest effect in distinguishing diseased from healthy dogs. | purina.co.uk |
Proteomics and Enzymatic Characterization of Gamma-Glutamyl Peptidases and Transferases
Proteomics allows for the large-scale identification and characterization of proteins, particularly the enzymes that synthesize or degrade γ-Glu-Met. The primary enzymes involved are γ-glutamyl transpeptidases (GGT) and γ-glutamyl cyclotransferases (GGCT).
GGTs are enzymes that catalyze the transfer of a γ-glutamyl moiety from a donor, like glutathione, to an acceptor molecule, which can be an amino acid (like methionine), a peptide, or water. nih.govnih.gov These enzymes are typically heterodimers formed from a single polypeptide precursor through autoproteolytic processing. nih.gov In yeast, the vacuolar GGT, Ecm38p, and the cytosolic Dug2p/Dug3p complex have been identified as key enzymes in the degradation of γ-Glu-Met. biorxiv.org Research has also identified a protein named Botch that possesses GGCT-like activity and can act on γ-glutamyl-methionine, cleaving it into 5-oxoproline and methionine. nih.gov
Strategies for Elucidating Transport Mechanisms of gamma-Glutamylmethionine
Understanding how γ-Glu-Met crosses cellular membranes is fundamental to determining its bioavailability and physiological roles.
Competitive Inhibition Assays with Radiolabeled Analogs
Competitive inhibition assays are a classic and effective method for characterizing transport systems. This technique involves using a radiolabeled version of the substrate or a close analog to measure its uptake into cells or tissues. The specificity of the transport system is then tested by adding potential competitors (unlabeled analogs) to see if they reduce the uptake of the radiolabeled substrate.
A pivotal study used the radiolabeled model substrate L-γ-glutamyl-L-[¹⁴C]methionine sulfone to directly examine the transport of γ-glutamyl amino acids in mice. nih.govnih.gov The study found a strong and preferential uptake of the radiolabeled compound in the kidney. nih.govnih.gov Crucially, this transport was significantly inhibited by compounds that block GGT and glutathione synthesis, suggesting that these components are integral to the transport mechanism. nih.govnih.gov In yeast, uptake studies using γ-Glu-Met confirmed the high specificity of the Seo1p transporter, as transport was not inhibited by other analogs such as n-Glu-Met, γ-Glu-leu, γ-Glu-cys, or free methionine, showcasing the utility of this assay in defining transporter specificity. biorxiv.org
| Experimental System | Radiolabeled Analog | Inhibitors/Competitors | Key Finding | Reference |
|---|---|---|---|---|
| Mouse Kidney | L-γ-glutamyl-L-[¹⁴C]methionine sulfone | Inhibitors of γ-glutamyl transpeptidase and glutathione synthesis | Demonstrated that GGT and GSH are involved in the renal transport of γ-glutamyl amino acids. | nih.govnih.gov |
| Saccharomyces cerevisiae (Seo1p transporter) | γ-Glu-Met | n-Glu-Met, γ-Glu-leu, γ-Glu-cys, methionine | Showed that Seo1p is a highly specific transporter for γ-Glu-Met, as other analogs did not compete for uptake. | biorxiv.org |
Gene Editing Technologies (e.g., CRISPR-Cas9) for Putative Transporter Identification
The identification of specific transporters for gamma-Glutamylmethionine is crucial for understanding its metabolic pathway and physiological roles. Gene-editing technologies, most notably the CRISPR-Cas9 system, have emerged as powerful tools for the functional annotation of genes, including those encoding putative transporters. This approach allows for the precise modification of an organism's DNA, enabling researchers to systematically knock out or alter genes suspected of being involved in the transport of gamma-Glutamylmethionine and then observe the functional consequences.
The principle behind using CRISPR-Cas9 for transporter identification lies in creating loss-of-function mutations in candidate genes. stanford.edu The CRISPR-Cas9 system is guided by a small guide RNA (sgRNA) to a specific location in the genome, where the Cas9 nuclease creates a double-strand break. stanford.edu The cell's natural repair mechanisms for such breaks are often error-prone, leading to insertions or deletions (indels) that can disrupt the open reading frame of the targeted gene, effectively knocking it out.
Methodologically, a common approach involves the use of a CRISPR-Cas9 knockout screen. This can be performed by introducing a library of sgRNAs targeting all or a subset of genes, such as those predicted to encode membrane transporters, into a population of cells. These cells are then exposed to gamma-Glutamylmethionine. Cells that have a knockout of a gene essential for gamma-Glutamylmethionine uptake or metabolism may exhibit altered growth or survival, allowing for their selection and the identification of the targeted gene.
For instance, a proposed experimental design for elucidating the transport mechanisms of gamma-Glutamylmethionine across mammalian cell membranes involves the use of CRISPR-Cas9 to knock out putative transporters like PEPT1 or PEPT2 in a cell line such as Caco-2 cells. Following the gene knockout, the uptake of gamma-Glutamylmethionine would be measured, likely using techniques like liquid chromatography-mass spectrometry (LC-MS), to determine if the knockout of the specific transporter gene affects the intracellular concentration of the dipeptide.
While direct CRISPR-Cas9 screening studies for gamma-Glutamylmethionine transporters are emerging, related research in yeast has successfully identified a specific transporter for this dipeptide using genetic screens. A study in Saccharomyces cerevisiae identified Seo1p as a high-affinity, specific transporter for gamma-Glutamylmethionine. biorxiv.orgbiorxiv.org Although this study utilized a transcriptomics approach followed by a traditional genetic screen, it exemplifies the type of detailed findings that can be achieved and could be replicated or expanded upon using CRISPR-Cas9 technology for higher throughput and precision. The study found that other potential transporters, such as Ptr2p and Hgt1p/Opt1p, were not involved in gamma-Glutamylmethionine transport. biorxiv.org
The application of CRISPR-Cas9 is not limited to cell lines. The technology has been successfully used to create knockout mutations in whole organisms, such as plants, which could be adapted to study gamma-Glutamylmethionine transport in these systems. nih.govnih.govresearchgate.net For example, CRISPR/Cas9 has been used to manipulate metabolic pathways in tomato plants by targeting key genes. nih.gov This highlights the potential for using this technology to investigate the transport and metabolism of gamma-Glutamylmethionine in a whole-organism context.
The data obtained from such gene-editing studies are pivotal for confirming the function of putative transporters and for understanding the specificity of transport systems.
Table 1: Research Findings on the Identification of Putative gamma-Glutamylmethionine Transporters
| Target Gene/Transporter | Model System | Experimental Approach | Key Findings |
| PEPT1/PEPT2 | Caco-2 cells | Proposed CRISPR-Cas9 Knockout | Suggested as a method to measure changes in gamma-Glutamylmethionine uptake via LC-MS. |
| Seo1p | Saccharomyces cerevisiae | Transcriptomics and genetic screen | Identified as a high-affinity (Km = 48µM), specific transporter for gamma-Glutamylmethionine. biorxiv.orgbiorxiv.org |
| Opt2p | Saccharomyces cerevisiae | Genetic screen and deletion analysis | Found not to be primarily involved in gamma-Glutamylmethionine uptake. biorxiv.orgbiorxiv.org |
Comparative Biochemical Analysis of Gamma Glutamyl Dipeptides
Structural and Functional Divergence among Various Gamma-Glutamyl Peptides
Gamma-glutamyl peptides are characterized by an unconventional peptide bond formed between the gamma-carboxyl group of a glutamic acid residue and the amino group of an amino acid. cymitquimica.com This gamma-linkage, in contrast to the alpha-peptide bonds typical of proteins, confers significant resistance to hydrolysis by many peptidases, contributing to their stability and distinct biological roles. researchgate.net The primary enzyme responsible for the synthesis and cleavage of this bond is gamma-glutamyl transpeptidase (GGT), which can transfer the gamma-glutamyl moiety to various acceptor molecules, including amino acids, peptides, and water. researchgate.netfrontiersin.org
The structural diversity of gamma-glutamyl peptides arises from the variety of amino acids or other small molecules that can be conjugated to the gamma-glutamyl group. This structural variance is directly linked to a wide array of functions. For instance, gamma-glutamylcysteine (B196262) is a direct precursor to the vital antioxidant glutathione (B108866), playing a central role in cellular redox homeostasis. In contrast, gamma-glutamylglutamine is significantly involved in nitrogen metabolism, particularly in plants. Other conjugates, such as gamma-glutamyltaurine, exhibit immunomodulatory and neuroprotective properties.
Recent research has also highlighted the role of many gamma-glutamyl peptides as "kokumi" substances, which enhance the perception of saltiness, sweetness, and umami in food. researchgate.nettandfonline.com This sensory activity has been linked to the allosteric activation of the calcium-sensing receptor (CaSR). researchgate.nettandfonline.com The specific amino acid residue attached to the gamma-glutamyl moiety significantly influences the peptide's interaction with the CaSR and its resulting bioactivity. tandfonline.com
Table 1: Structural and Functional Comparison of Selected Gamma-Glutamyl Peptides
| Gamma-Glutamyl Peptide | Partner Molecule | Key Functional Role(s) |
|---|---|---|
| gamma-Glutamylmethionine | Methionine | Methionine transport and metabolism, antioxidant defense. mtoz-biolabs.com |
| gamma-Glutamylcysteine | Cysteine | Precursor for glutathione synthesis, antioxidant defense. |
| gamma-Glutamylglutamine | Glutamine | Nitrogen metabolism (especially in plants). |
| gamma-Glutamyltaurine | Taurine | Immunomodulatory and neuroprotective effects. |
| gamma-Glutamyl-S-allylcysteine | S-allylcysteine | Flavor precursor in Allium species. acs.org |
| gamma-Glutamyl-Se-methylselenocysteine | Se-methylselenocysteine | Anticancer properties. researchgate.net |
Distinctive Roles of gamma-Glutamylmethionine in Methionine Metabolism Pathways Compared to Other Dipeptides
Gamma-Glutamylmethionine plays a specialized role in the transport and metabolism of methionine, an essential sulfur-containing amino acid. Its involvement is closely tied to the gamma-glutamyl cycle, a key pathway for amino acid transport across cell membranes and glutathione metabolism. mtoz-biolabs.com
Studies using a labeled analog, gamma-glutamylmethionine sulfone, have demonstrated a highly specific and efficient uptake system for gamma-glutamyl amino acids, particularly in the kidney. pnas.orgnih.gov This transport mechanism is significantly more effective for the dipeptide than for free methionine, suggesting that the formation of gamma-Glutamylmethionine is a crucial step for methionine reabsorption and utilization in certain tissues. pnas.orgnih.gov The transport process is dependent on both gamma-glutamyl transpeptidase and the availability of glutathione. pnas.orgnih.gov
In the context of plant biochemistry, the accumulation of specific gamma-glutamyl dipeptides is species-dependent. For example, seeds of the common bean (Phaseolus vulgaris) accumulate gamma-glutamyl-S-methylcysteine, while black gram (Vigna mungo) seeds store high levels of gamma-Glutamylmethionine. researchgate.net This divergence points to distinct enzymatic pathways and regulatory mechanisms for sulfur amino acid metabolism and storage in different plant species. researchgate.net
Furthermore, gamma-Glutamylmethionine serves as an intermediate in glutathione metabolism, contributing to the cellular defense against oxidative stress. mdpi.com The oxidation of methionine residues in proteins can impair their function, and the metabolism of gamma-Glutamylmethionine is intertwined with the pathways that manage oxidative damage and maintain redox balance. mtoz-biolabs.commdpi.com
Comparison of Bioactivity Profiles with Other Gamma-Glutamyl Conjugates
The bioactivity of gamma-glutamyl conjugates is diverse and largely determined by the nature of the attached molecule. Gamma-Glutamylmethionine itself contributes to cellular antioxidant defense by participating in the glutathione cycle. Its presence can be an indicator of oxidative stress status and metabolic health. mtoz-biolabs.com
When compared to other gamma-glutamyl conjugates, a spectrum of bioactivities emerges. Gamma-glutamylcysteine is fundamental to the synthesis of glutathione, the body's primary endogenous antioxidant. Other conjugates formed through the glutathione S-transferase (GST) pathway are often part of a detoxification process, where xenobiotics are conjugated to glutathione and subsequently metabolized. frontiersin.org
Some gamma-glutamyl peptides exhibit potent, specific biological effects. For instance, gamma-glutamyl-Se-methylselenocysteine, found in garlic, has demonstrated significant anticancer properties. researchgate.net In contrast, gamma-glutamyl octopamine (B1677172) may be involved in neurotransmission processes in invertebrates. ontosight.ai
The "kokumi" taste-enhancing property is another important bioactivity associated with a range of gamma-glutamyl peptides. researchgate.net While gamma-Glutamylmethionine is recognized as a potential kokumi substance, other peptides like gamma-glutamyl-valyl-glycine (B3393661) have also been identified as potent activators of the calcium-sensing receptor, which mediates this effect. tandfonline.com The intensity of this bioactivity varies depending on the size and chemical nature of the side chain of the second amino acid. tandfonline.com
Table 2: Comparative Bioactivity of Gamma-Glutamyl Conjugates
| Compound | Primary Bioactivity | Mechanism of Action (if known) |
|---|---|---|
| gamma-Glutamylmethionine | Antioxidant support, Methionine transport | Participation in the gamma-glutamyl cycle. pnas.org |
| gamma-Glutamylcysteine | Antioxidant (Glutathione precursor) | Direct precursor in glutathione synthesis. |
| gamma-Glutamyl-Se-methylselenocysteine | Anticancer | Interferes with the growth of various cancer cells. researchgate.net |
| gamma-Glutamyltaurine | Immunomodulatory, Neuroprotective | Specific mechanisms under investigation. |
| gamma-Glutamyl-valyl-glycine | Kokumi taste enhancement | Allosteric activation of the calcium-sensing receptor (CaSR). tandfonline.com |
| Glutathione S-conjugates | Detoxification | Facilitates clearance of xenobiotics. frontiersin.org |
Conclusion and Future Research Directions in Gamma Glutamylmethionine Science
Synthesis of Current Knowledge and Contributions of gamma-Glutamylmethionine Research
Gamma-Glutamylmethionine (γ-Glu-Met) is a dipeptide composed of glutamic acid and methionine, linked by a peptide bond involving the gamma-carboxyl group of the glutamic acid. cymitquimica.com This unique structure allows it to participate in various biochemical pathways, notably those related to glutathione (B108866) metabolism. Research has established that γ-Glu-Met can be synthesized through both enzymatic and chemical methods. The enzymatic approach often utilizes γ-glutamyl transpeptidase (GGT), an enzyme that facilitates the transfer of a γ-glutamyl group from a donor molecule, like glutathione or glutamine, to an acceptor, such as methionine. acs.org
Studies have highlighted the role of γ-Glu-Met in cellular processes. It is considered a biomarker for oxidative status in tissues and is involved in the glutathione cycle. The compound's interaction with GGT is crucial for maintaining cellular redox homeostasis and detoxification. Furthermore, γ-Glu-Met has been investigated for its potential to modulate oxidative stress and inflammation. In the food industry, it is recognized as a "kokumi" substance, enhancing the flavor profile of foods with an exceptionally low taste threshold. acs.orgresearchgate.net
The transport of γ-glutamyl amino acids, including γ-Glu-Met, has been a subject of investigation. Studies using model substrates have shown that the kidney possesses a relatively specific transport system for these compounds. nih.gov This transport appears to involve both GGT and glutathione. nih.gov
Recent research has also explored the association of γ-Glu-Met with certain health conditions. For instance, elevated levels of γ-Glu-Met in the blood have been linked to an increased risk of gastric cancer. frontiersin.org Additionally, metabolic profiling studies have identified changes in γ-glutamylmethionine levels in conditions such as ICU-acquired weakness and degenerative mitral valve disease in dogs, suggesting its potential as a biomarker in these contexts. nih.govpurina.co.uk
The enzymatic synthesis of γ-Glu-Met has been a significant area of research, with various microbial GGTs being explored for their catalytic efficiency. For example, GGT from Bacillus atrophaeus has shown superior specific activity for producing γ-Glu-Met. acs.org Researchers have also successfully used L-glutaminase from Bacillus amyloliquefaciens for its synthesis. researchgate.net These enzymatic methods offer a simpler and more efficient alternative to complex chemical synthesis, which requires laborious protection and deprotection steps. acs.org
Interactive Data Table: Research Findings on gamma-Glutamylmethionine
| Research Area | Key Findings | References |
| Synthesis | Can be synthesized enzymatically using γ-glutamyl transpeptidase (GGT) or chemically. acs.org | acs.org |
| Biochemical Role | A product of the glutathione cycle, serves as a biomarker for oxidative status. | |
| Cellular Function | Involved in maintaining cellular redox homeostasis and detoxification through interaction with GGT. | |
| Flavor Chemistry | Acts as a "kokumi" substance, enhancing food flavor. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Transport | The kidney has a specific transport system for γ-glutamyl amino acids, involving GGT and glutathione. nih.gov | nih.gov |
| Clinical Relevance | Elevated blood levels are associated with an increased risk of gastric cancer. frontiersin.org | frontiersin.org |
| Enzymatic Production | GGT from Bacillus atrophaeus and L-glutaminase from Bacillus amyloliquefaciens are effective catalysts. acs.orgresearchgate.net | acs.orgresearchgate.net |
Identification of Unresolved Questions and Emerging Research Avenues
Despite the progress in understanding γ-glutamylmethionine, several questions remain unanswered, opening up new avenues for research. The physiological role of GGT in bacteria is still not fully understood, and the basis for its strong conservation across different life forms is an area requiring further investigation. researchgate.net While the involvement of γ-Glu-Met in glutathione metabolism is recognized, the precise mechanisms and the full extent of its influence on various cellular signaling pathways are yet to be completely elucidated.
Future research could focus on several key areas:
Sensory Physiology: Further investigation into the sensory physiology of kokumi peptides like γ-Glu-Met is needed. acs.orgresearchgate.net This includes understanding how they interact with taste receptors and trigger sensations of richness and continuity in food.
Enzyme Screening and Engineering: There is a need to screen for microbial enzymes with higher affinity and selectivity for different acceptor amino acids to improve the efficiency of γ-glutamyl peptide synthesis. acs.orgresearchgate.net Rational design and engineering of enzymes like GGT could lead to mutants with enhanced substrate selectivity and catalytic efficiency, enabling more controlled and higher-yield production of γ-Glu-Met. acs.org
Metabolic Mechanisms: The metabolic fate of exogenously supplied γ-glutamyl peptides in tissues is an important area for future studies. acs.orgresearchgate.net Understanding how these peptides are absorbed, distributed, metabolized, and excreted will be crucial for evaluating their potential health benefits.
Elucidating Complex Synthesis Mechanisms: The synthesis mechanism of γ-glutamyl peptides by enzymes with broad substrate specificity, such as L-glutaminase, is complex and not yet fully understood. researchgate.net Systematic studies are needed to unravel these mechanisms to optimize the production of specific γ-glutamyl compounds.
Health Implications: While some studies have linked γ-Glu-Met to diseases like gastric cancer, more research is required to establish a causal relationship and to understand its role in the pathophysiology of various diseases. frontiersin.org Investigating the health benefits of γ-glutamyl peptides beyond their flavor-enhancing properties is a promising research direction. researchgate.net
Biotechnological and Biomedical Implications Derived from gamma-Glutamylmethionine Studies
Research on γ-glutamylmethionine has significant biotechnological and biomedical implications. The enzymatic synthesis of γ-Glu-Met and other γ-glutamyl peptides represents a key area of industrial application. nih.gov
Biotechnological Implications:
Food Industry: The primary application of γ-Glu-Met is in the food sector as a flavor enhancer. nih.gov Its ability to impart a "kokumi" sensation can improve the palatability of various food products. researchgate.net The development of efficient enzymatic processes using microbial GGTs offers a green and sustainable method for the large-scale production of these flavor-enhancing peptides. acs.orgnih.gov
Biocatalysis: Bacterial GGTs are emerging as important biocatalysts for the synthesis of various bioactive γ-glutamyl compounds. nih.gov The use of immobilized enzymes allows for continuous flow bioprocessing, which can intensify production and simplify product purification. acs.org
Biomedical Implications:
Therapeutic Potential: γ-Glu-Met has been investigated for its potential therapeutic applications in modulating oxidative stress and inflammation, although this research is still in its early stages.
Biomarker Discovery: Studies have suggested that γ-Glu-Met could serve as a biomarker for certain conditions. For example, its levels have been associated with gastric cancer risk and have been shown to be altered in other diseases, indicating its potential utility in diagnostics and prognostics. frontiersin.orgnih.govpurina.co.uk
Drug Delivery: The γ-glutamylation of compounds can improve their solubility and stability in the bloodstream, suggesting a potential application in drug delivery systems to enhance the bioavailability of certain therapeutic agents. researchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are most suitable for identifying and quantifying γ-glutamylmethionine in complex biological matrices?
- Methodology : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. To minimize matrix interference, pre-column derivatization with dansyl chloride enhances detection limits . Validation should include spike-recovery experiments and calibration curves in relevant biological fluids (e.g., plasma, urine) to ensure accuracy .
- Data Contradictions : Discrepancies in quantification may arise from ion suppression in MS or incomplete derivatization. Normalization using internal standards (e.g., isotopically labeled γ-glutamylmethionine) is critical .
Q. How is γ-glutamylmethionine synthesized enzymatically, and what are the optimal conditions for in vitro production?
- Methodology : Use recombinant γ-glutamyltranspeptidase (GGT) from E. coli or mammalian sources. Reaction optimization requires pH 8.5–9.0, 37°C, and substrates L-methionine and γ-glutamyl donor (e.g., glutathione). Monitor reaction kinetics via HPLC to determine enzyme activity (kcat/KM) .
- Validation : Confirm product identity via <sup>1</sup>H-NMR (δ 3.5–4.2 ppm for glutamyl protons) and compare retention times with synthetic standards .
Q. What role does γ-glutamylmethionine play in microbial stress response, and how can this be experimentally validated?
- Methodology : Use knockout strains (e.g., Bacillus subtilis Δggt) and compare survival rates under oxidative stress (H2O2 exposure) with wild-type. Quantify intracellular γ-glutamylmethionine via LC-MS and correlate with transcriptomic data (e.g., qPCR for stress-response genes) .
Advanced Research Questions
Q. How can conflicting data on γ-glutamylmethionine’s antioxidant capacity be resolved across in vitro and in vivo studies?
- Analysis Framework :
- In vitro : Measure radical scavenging (e.g., DPPH assay) under controlled oxygen tension.
- In vivo : Use transgenic models (e.g., C. elegans) with fluorescent ROS sensors to track real-time antioxidant effects.
- Contradiction Source : Differences in bioavailability and metabolic conversion in vivo may explain reduced efficacy compared to in vitro .
Q. What experimental designs are optimal for elucidating the transport mechanisms of γ-glutamylmethionine across mammalian cell membranes?
- Methodology :
- Competitive Inhibition Assays : Use radiolabeled γ-glutamylmethionine ([<sup>14</sup>C]-labeled) and test inhibition by excess unlabeled dipeptides.
- CRISPR-Cas9 Knockout : Target putative transporters (e.g., PEPT1/2) in Caco-2 cells and measure uptake via LC-MS .
- Data Interpretation : Normalize transport rates to membrane protein content and account for passive diffusion via parallel assays in transporter-deficient cells .
Q. How do structural modifications of γ-glutamylmethionine influence its stability and bioactivity in therapeutic contexts?
- Experimental Design :
- Synthetic Analogs : Replace methionine with selenomethionine or substitute glutamyl residue with D-isomers.
- Stability Testing : Incubate analogs in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) with sampling at timed intervals for degradation analysis .
- Bioactivity : Assess antioxidant capacity via Nrf2 activation in HEK293 cells transfected with ARE-luciferase reporters .
Methodological Best Practices
- Data Presentation : Use scatterplots with error bars for biological replicates and ANOVA for multi-group comparisons. Avoid pie charts for quantitative data .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for sample size justification and randomization .
- Literature Synthesis : Prioritize primary sources from journals with ≥5 impact factors (e.g., J. Biol. Chem., Anal. Chem.) and avoid unvalidated databases (e.g., BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
